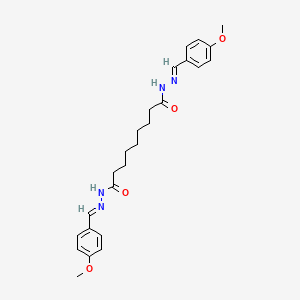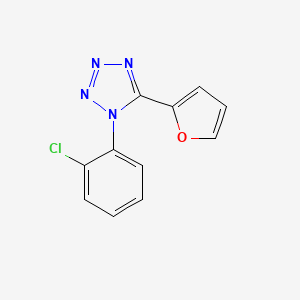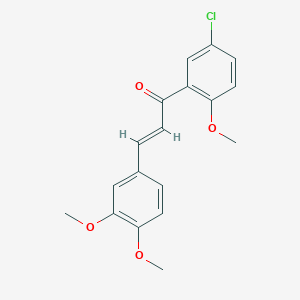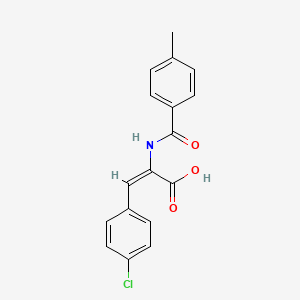
N'(1),N'(9)-Bis(4-methoxybenzylidene)nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxybenzylidene groups attached to a nonanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and nonanedihydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Studied for its potential anti-cancer properties, as it can induce apoptosis in certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Shares the 4-methoxybenzylidene group but differs in the backbone structure.
N-(4-Methoxybenzylidene)-4-butylaniline: Similar in having the 4-methoxybenzylidene group but with a different substituent on the aniline ring.
Uniqueness
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is unique due to its nonanedihydrazide backbone, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
303064-93-9 |
|---|---|
Fórmula molecular |
C25H32N4O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C25H32N4O4/c1-32-22-14-10-20(11-15-22)18-26-28-24(30)8-6-4-3-5-7-9-25(31)29-27-19-21-12-16-23(33-2)17-13-21/h10-19H,3-9H2,1-2H3,(H,28,30)(H,29,31)/b26-18+,27-19+ |
Clave InChI |
QNOVMQMSHUTQKF-BFNWXZRRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11987460.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)

![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11987506.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)

![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)
![4-{[(E)-(4-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11987551.png)
